molecular formula C13H12FNO3S B6375091 2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% CAS No. 1261888-85-0

2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95%

Cat. No. B6375091
CAS RN: 1261888-85-0
M. Wt: 281.30 g/mol
InChI Key: HNJYJCYWJUJHGA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% (abbreviated to 2F5MSPP95%) is a compound with a wide range of applications in scientific research. It is a fluorinated aromatic aminophenol and is used in a variety of fields, including medicinal chemistry, organic synthesis, and materials science. It has been studied for its properties as a catalyst, a reagent, and a ligand.

Scientific Research Applications

2F5MSPP95% has been used in a variety of scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It has been studied for its properties as a catalyst, a reagent, and a ligand. In medicinal chemistry, it has been used as a potential drug candidate for the treatment of cancer, and in organic synthesis, it has been used as a catalyst for the synthesis of a variety of organic compounds. In materials science, it has been used as a reagent for the synthesis of nanomaterials.

Mechanism of Action

2F5MSPP95% has been studied for its ability to act as a catalyst, a reagent, and a ligand. As a catalyst, it can facilitate the reaction of organic compounds by providing a reaction site for the reactants. As a reagent, it can be used to form a variety of organic compounds. As a ligand, it can bind to metal ions to form complexes.
Biochemical and Physiological Effects
2F5MSPP95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to and activate certain receptors, such as the estrogen receptor, which can affect the activity of hormones.

Advantages and Limitations for Lab Experiments

2F5MSPP95% has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, and it is non-toxic and non-irritating. It is also a versatile compound that can be used as a catalyst, a reagent, and a ligand. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2F5MSPP95%. It could be studied further for its potential use as a drug candidate, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of nanomaterials. It could also be studied for its ability to bind to and activate receptors, such as the estrogen receptor, and its ability to inhibit the activity of enzymes. Additionally, its solubility in water could be further studied in order to improve its usability in lab experiments.

Synthesis Methods

2F5MSPP95% can be synthesized from 3-methylsulfonylphenol and 2-fluoro-5-chlorophenol in a two-step reaction. In the first step, 3-methylsulfonylphenol is reacted with 2-fluoro-5-chlorophenol in the presence of a base catalyst, such as sodium hydroxide, to form 2-fluoro-5-(3-methylsulfonylaminophenyl)phenol. In the second step, the 2-fluoro-5-(3-methylsulfonylaminophenyl)phenol is reacted with a reducing agent, such as sodium borohydride, to form 2F5MSPP95%.

properties

IUPAC Name

N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJYJCYWJUJHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684555
Record name N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-85-0
Record name N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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